

Application Note: Formulation, Stability, and Analytical Profiling of Telaglenastat (CB-839)

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Compound of Interest

Compound Name: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

CAS No.: 953885-10-4

Cat. No.: B3316387

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Executive Summary

This technical guide provides a comprehensive framework for the handling, formulation, and stability assessment of Telaglenastat (CB-839), a first-in-class, orally bioavailable glutaminase (GLS1) inhibitor. Designed for researchers in oncology and metabolic drug discovery, this document synthesizes physicochemical data with field-proven experimental protocols. It addresses the compound's specific solubility challenges and provides validated methods for preclinical vehicle preparation and stability-indicating HPLC analysis.

Compound Identity & Physicochemical Profile[1][2][3][4]

Telaglenastat is a specific allosteric inhibitor of glutaminase, preventing the conversion of glutamine to glutamate, a critical fuel source for tricarboxylic acid (TCA) cycle activity in cancer cells.[1]

Property	Detail
Common Name	Telaglenastat (CB-839)
IUPAC Name	2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide
CAS Number	1439399-58-2
Molecular Formula	C ₂₆ H ₂₄ F ₃ N ₇ O ₃ S
Molecular Weight	571.58 g/mol
Appearance	White to off-white solid powder
pKa (Calculated)	pKa ₁ ≈ 3.2 (Pyridine nitrogen)pKa ₂ ≈ 4.9 (Carboxylic acid moiety equivalent/Amide acidity)
LogP / LogD	cLogP ≈ 0.84 (Neutral)LogD _{7.4} ≈ -0.2 (Ionized at physiological pH)
Solubility	Water: Insoluble (< 0.1 mg/mL)DMSO: Soluble (> 50 mg/mL)Ethanol: Slightly soluble

Analytical Protocols (HPLC/LC-MS)

To ensure data integrity during stability and formulation studies, a validated stability-indicating assay is required. The following HPLC method separates the parent compound from its primary hydrolytic degradants.

Standard HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm)
- Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate basic nitrogens)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 1.0 mL/min
- Injection Volume: 5–10 μ L
- Detection: UV @ 254 nm (primary) and 280 nm
- Column Temp: 40°C

Gradient Profile:

Time (min)	% Mobile Phase B
0.0	5%
2.0	5%
10.0	95%
12.0	95%
12.1	5%

| 15.0 | 5% (Re-equilibration) |

Sample Preparation

- Stock Solution: Dissolve 1 mg of CB-839 in 1 mL of DMSO (1 mg/mL).
- Working Standard: Dilute stock 1:10 in 50:50 Water:Acetonitrile for a final concentration of 100 μ g/mL.
- Filtration: Always filter samples through a 0.22 μ m PTFE filter before injection to protect the column from precipitation.

Formulation Protocols

CB-839 exhibits poor aqueous solubility, necessitating specific vehicle systems for in vivo administration.

Preclinical Oral Suspension (Toxicology/Efficacy Models)

Best for high-dose studies (up to 200–300 mg/kg) in mice/rats where systemic exposure is driven by absorption from a depot.

Reagents:

- Carboxymethylcellulose sodium (CMC-Na) (Medium viscosity)
- Tween 80 (Polysorbate 80)
- Sterile Water for Injection

Protocol:

- Vehicle Prep: Prepare a 1% (w/v) CMC-Na solution in sterile water containing 0.5% Tween 80. Stir overnight to ensure complete hydration of CMC.
- Compound Weighing: Weigh the required amount of CB-839 powder.
- Wetting: Add a small volume of the vehicle to the powder to create a thick paste. This "wetting" step is critical to prevent clumping.
- Dilution: Gradually add the remaining vehicle while vortexing or stirring.
- Homogenization: Sonicate for 10–15 minutes or use a high-shear homogenizer (e.g., Polytron) to ensure a uniform suspension.
- Storage: Store at 4°C for up to 7 days. Resuspend thoroughly before dosing.

Solubilized Intravenous/Oral Solution (PK Studies)

Best for low-dose (<10 mg/kg) pharmacokinetic studies requiring immediate bioavailability.

Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Protocol:

- Dissolution: Dissolve CB-839 completely in DMSO (10% of final volume).
- Co-solvent Addition: Add PEG300 (40% of final volume) and vortex. The solution should remain clear.
- Surfactant: Add Tween 80 (5% of final volume) and mix.
- Aqueous Phase: Slowly add warm (37°C) Saline (45% of final volume) while vortexing.
 - Critical Note: Adding cold saline may cause precipitation. If cloudiness occurs, sonicate immediately.

Stability & Degradation Pathways

Telaglenastat contains amide linkages and a heteroaromatic system susceptible to specific degradation pathways. Understanding these is vital for interpreting "loss of potency" in stored samples.

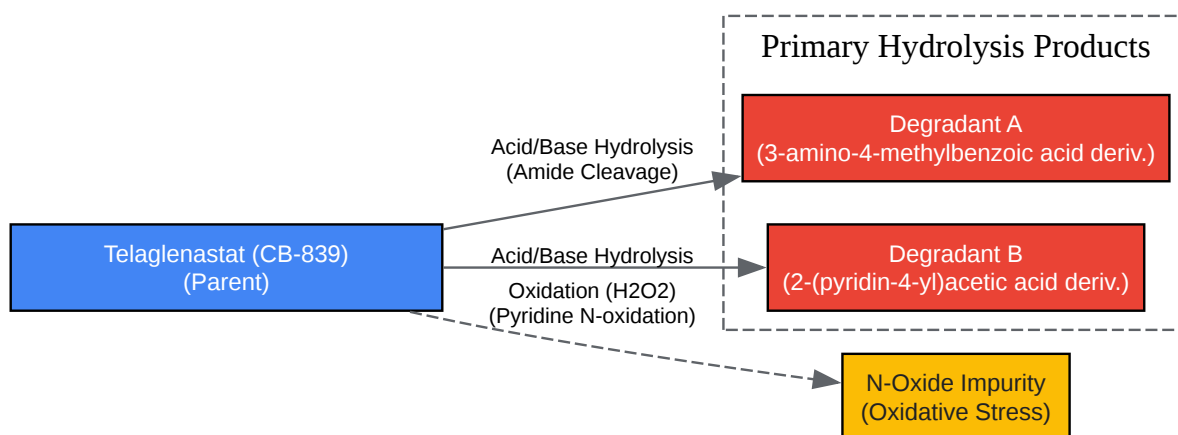
Forced Degradation Study Design

To validate the HPLC method and understand stability, subject the compound to the following stress conditions:

- Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Hydrolysis of the amide bond connecting the benzoic acid and pyridine-acetate moieties.
- Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
 - Risk: Rapid hydrolysis of the amide; potential racemization if chiral centers were present (not applicable here, but good practice).
- Oxidation: 3% H₂O₂ at Room Temperature for 24 hours.
 - Target: N-oxide formation on the pyridine or thiadiazole rings.
- Photostability: Exposure to UV light (ICH Q1B conditions) for 24 hours.

Degradation Pathway Visualization

The diagram below illustrates the primary hydrolytic cleavage expected under acidic/basic stress, leading to the formation of the aniline derivative and the pyridine-acetic acid fragment.



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Figure 1: Predicted degradation pathways for Telaglenastat under stress conditions. The central amide bond is the primary site of hydrolytic instability.

Biological Application Notes

Cellular Assays (In Vitro)

- Solvent: Dissolve stock in 100% DMSO at 10 mM or 20 mM.
- Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).
- Media Prep: Dilute into culture media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
- Glutamine Levels: Critical Control Point. The potency of CB-839 is dependent on glutamine concentration. Ensure media contains physiological glutamine levels (0.5 – 2 mM) rather than the supraphysiological levels (4 mM) found in standard DMEM/RPMI, as excess glutamine can shift the IC₅₀.

In Vivo Dosing Strategy

- Dose Range: 200 mg/kg BID (Twice Daily) is a standard efficacious dose in mouse xenograft models.
- Timing: Administer 1 hour prior to metabolic flux studies (e.g., C13-Glutamine tracing) to ensure maximum enzyme inhibition during the tracer uptake window.

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